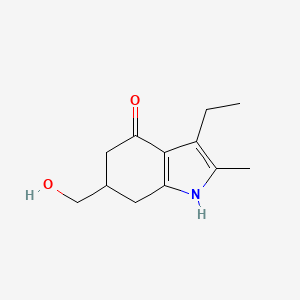
4H-Indol-4-one, 3-ethyl-1,5,6,7-tetrahydro-6-(hydroxymethyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-6-(hydroxymethyl)-2-methyl-6,7-dihydro-1H-indol-4(5H)-one is an organic compound with a complex structure that includes an indole core
Métodos De Preparación
The synthesis of 3-Ethyl-6-(hydroxymethyl)-2-methyl-6,7-dihydro-1H-indol-4(5H)-one can be achieved through several synthetic routes. One common method involves the catalytic protodeboronation of pinacol boronic esters. This process utilizes a radical approach and can be paired with a Matteson–CH2– homologation to achieve the desired transformation . The reaction conditions typically involve the use of a photoredox catalyst and specific reagents such as thiophenol and an Ir-catalyst .
Análisis De Reacciones Químicas
3-Ethyl-6-(hydroxymethyl)-2-methyl-6,7-dihydro-1H-indol-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the protodeboronation reaction can yield products such as methoxy-protected Δ8-THC and cholesterol derivatives .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. In biology and medicine, it can be used in the development of pharmaceuticals and therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a potential candidate for drug discovery and development .
Mecanismo De Acción
The mechanism of action of 3-Ethyl-6-(hydroxymethyl)-2-methyl-6,7-dihydro-1H-indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can undergo photoredox catalysis, where a photoexcited catalyst oxidizes the boron ate complex to generate an alkyl radical. This radical then abstracts a hydrogen atom from thiophenol to form the final product . This mechanism highlights the compound’s ability to participate in radical reactions and its potential for use in various synthetic applications.
Comparación Con Compuestos Similares
3-Ethyl-6-(hydroxymethyl)-2-methyl-6,7-dihydro-1H-indol-4(5H)-one can be compared to other similar compounds such as pinacol boronic esters and other indole derivatives. Its uniqueness lies in its specific structure, which includes an ethyl group, a hydroxymethyl group, and a methyl group attached to the indole core. This structure allows for unique reactivity and interactions compared to other similar compounds .
Similar Compounds
- Pinacol boronic esters
- Methoxy-protected Δ8-THC
- Cholesterol derivatives
- Other indole derivatives
Propiedades
Número CAS |
190064-87-0 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3-ethyl-6-(hydroxymethyl)-2-methyl-1,5,6,7-tetrahydroindol-4-one |
InChI |
InChI=1S/C12H17NO2/c1-3-9-7(2)13-10-4-8(6-14)5-11(15)12(9)10/h8,13-14H,3-6H2,1-2H3 |
Clave InChI |
SCOXBRQBVREPFP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC2=C1C(=O)CC(C2)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


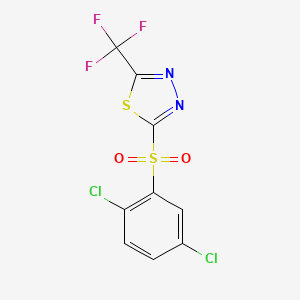
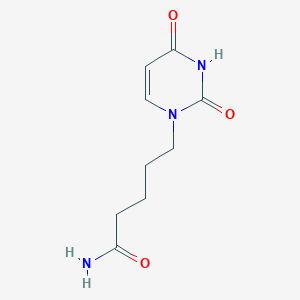

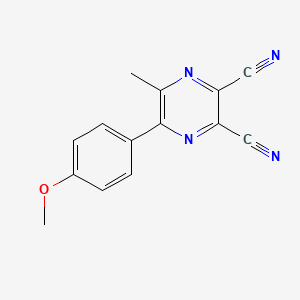

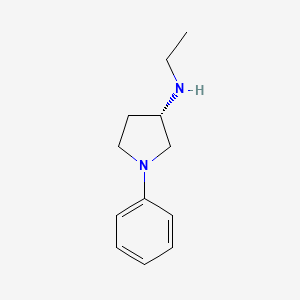
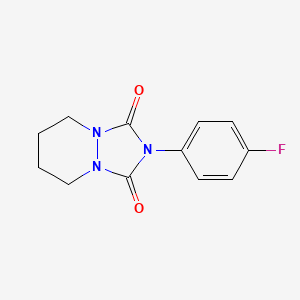

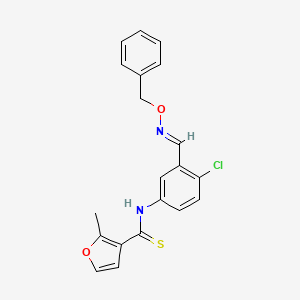
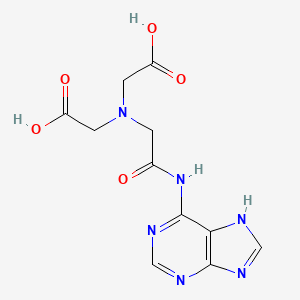
![6-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12909356.png)
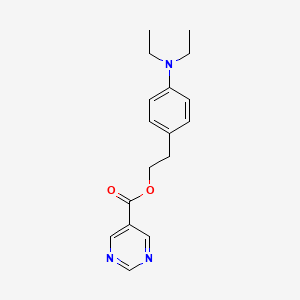
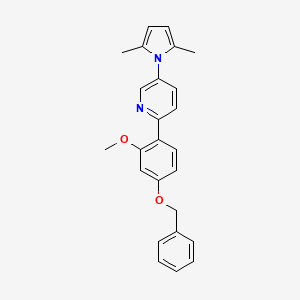
![3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909379.png)
